Cas no 704-56-3 (5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine)
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-OXADIAZOLE, 2-AMINO-5-(4-PYRIDYL)-
- 2-amino-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
- 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
- 5-Pyridin-4-yl-1,3,4-oxadiazol-2-aminehydrobromide
- 1,3,4-oxadiazol-2-amine, 5-(4-pyridinyl)-
- AO-365/40632984
- SCHEMBL2766462
- CCG-339744
- F2182-0117
- 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole
- 704-56-3
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-ylamine
- EN300-33372
- Z285233812
- BB 0240995
- DTXSID10220671
- BRN 0391156
- MFCD01249681
- BS-13600
- AKOS000123661
- amino-5-(4-pyridyl)-1,3,4-oxadiazole
- 5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylamine
- ALBB-012404
- 1,3,4-oxadiazol-2-amine, 5-(4-pyridinyl)-, hydrobromide
- G62884
- DB-349683
- BBL029228
- STL221353
-
- MDL: MFCD01249681
- Inchi: 1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
- InChI Key: JQGJTYPZTLAQIC-UHFFFAOYSA-N
- SMILES: O1C(N)=NN=C1C1C=CN=CC=1
Computed Properties
- Exact Mass: 162.05428
- Monoisotopic Mass: 162.054161
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8
- XLogP3: 0
Experimental Properties
- Density: 1.357
- Boiling Point: 384.9°C at 760 mmHg
- Flash Point: 186.6°C
- Refractive Index: 1.614
- PSA: 77.83
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P993675-25mg |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993675-50mg |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P993675-250mg |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 250mg |
$ 160.00 | 2022-06-03 | ||
| abcr | AB523281-1 g |
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 1g |
€328.00 | 2022-03-01 | ||
| abcr | AB523281-5 g |
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 5g |
€599.50 | 2022-03-01 | ||
| Chemenu | CM325181-1g |
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide |
704-56-3 | 95% | 1g |
$269 | 2024-07-24 | |
| Enamine | EN300-33372-0.05g |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-33372-0.1g |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 95.0% | 0.1g |
$99.0 | 2025-03-21 | |
| Enamine | EN300-33372-0.25g |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 95.0% | 0.25g |
$141.0 | 2025-03-21 | |
| Enamine | EN300-33372-0.5g |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
704-56-3 | 95.0% | 0.5g |
$222.0 | 2025-03-21 |
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Suppliers
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
Professional Introduction to 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS No. 704-56-3)
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS No. 704-56-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class of molecules, which are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a pyridine moiety in its structure enhances its interactability with biological targets, making it a valuable scaffold for drug discovery.
The chemical structure of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, fused with a pyridine ring at the 4-position. This unique arrangement allows for multiple possible interactions with biological systems, including hydrogen bonding and π-stacking interactions. The amine functional group at the 2-position of the oxadiazole ring provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on oxadiazole derivatives. The compound 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has been investigated for its potential role in modulating various biological pathways. For instance, studies have suggested that this molecule may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Additionally, its ability to interact with DNA and RNA has been explored, making it a candidate for developing antiviral and anticancer drugs.
The pyridine ring in 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is particularly noteworthy as it can serve as a pharmacophore for binding to specific protein targets. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are often difficult to inhibit using traditional drug discovery approaches. The oxadiazole core provides additional opportunities for structural diversity through modifications at various positions, allowing researchers to optimize potency and selectivity.
Recent advancements in computational chemistry have further enhanced the understanding of how 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several key enzymes and receptors involved in diseases such as cancer and inflammation. These studies not only provide insights into the molecular mechanisms of action but also guide the development of more effective derivatives.
The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.
In conclusion, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines(CAS No. 70456) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so too will its potential applications in medicine and biotechnology.
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